molecular formula C10H13NO B1530334 4-(Oxolan-3-yl)aniline CAS No. 1353853-58-3

4-(Oxolan-3-yl)aniline

Cat. No. B1530334
CAS RN: 1353853-58-3
M. Wt: 163.22 g/mol
InChI Key: RJTIOFHVFUMIAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(Oxolan-3-yl)aniline” is represented by the molecular formula C10H13NO . The InChI code for this compound is 1S/C10H13NO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10H,5-7,11H2 .

Scientific Research Applications

Polymer Synthesis

“4-(Oxolan-3-yl)aniline” is utilized in the synthesis of new polyaniline (PANI) derivatives. These derivatives exhibit enhanced solubility in common organic solvents, which is a significant improvement over traditional PANI that is known for its low solubility. The modified PANI retains its important properties such as redox activity, electronic and ionic conductivity, and thermal stability, making it suitable for applications in energy-saving devices, electromagnetic radiation screening, antistatic coatings, and as a corrosion inhibitor .

Sensor Development

The electrical properties of the synthesized PANI derivatives from “4-(Oxolan-3-yl)aniline” make them highly sensitive to moisture and ammonia. This sensitivity is leveraged in the design of chemical sensors, where thin polymer films of these derivatives can be used to detect the presence of these substances with high accuracy .

Medicinal Applications

There is potential for the application of “4-(Oxolan-3-yl)aniline” derivatives in the medical field. The modified PANI derivatives can be used in drug delivery systems due to their solubility and stability. Their conductive properties also open up possibilities for use in bioelectronics and biosensors .

Heterogeneous Catalysis

The functionalized PANI derivatives derived from “4-(Oxolan-3-yl)aniline” show promise in heterogeneous catalysis. The incorporation of substituents at the ortho position of the aromatic ring can enhance the catalytic activity of these polymers, making them suitable for various catalytic reactions .

Organic Synthesis

“4-(Oxolan-3-yl)aniline” serves as a building block in organic synthesis. Its structure allows for the development of complex organic molecules, which can be used in the synthesis of pharmaceuticals and other organic compounds with unique properties.

Material Science

In material science, “4-(Oxolan-3-yl)aniline” is used to develop materials with novel properties. Its derivatives can be incorporated into composite materials to improve their electrical conductivity, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, from electronics to construction materials.

Safety And Hazards

The safety data sheet for aniline, a related compound, indicates that it is a combustible liquid and may cause an allergic skin reaction . It also causes serious eye damage and may cause drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(oxolan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTIOFHVFUMIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yl)aniline

CAS RN

1353853-58-3
Record name 4-(oxolan-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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